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Compound of Interest

Compound Name: 3-Hepten-2-one

Cat. No.: B057668

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-
Hepten-2-one (CAS RN: 5609-09-6), a key flavor and fragrance component.[1][2] This
document is intended for researchers, scientists, and professionals in the fields of analytical
chemistry, quality control, and drug development, offering detailed spectroscopic data (NMR,
IR, MS), experimental protocols, and a logical workflow for its structural elucidation.

Molecular Structure and Properties

(E)-3-Hepten-2-one is an a,B-unsaturated ketone with the molecular formula C7H120 and a
molecular weight of 112.17 g/mol .[1] Its structure is characterized by a seven-carbon chain
containing a ketone at the 2-position and a trans-configured double bond between carbons 3
and 4.

IUPAC Name: (3E)-hept-3-en-2-one[1]
Synonyms: trans-3-Hepten-2-one, Butylideneacetone|[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for (E)-3-Hepten-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum of (E)-3-Hepten-2-one provides information on the chemical
environment of each proton in the molecule. The spectrum was recorded on a 400 MHz
instrument in deuterated chloroform (CDCIs).[3]

) ) Coupling
Proton Chemical Shift o )
_ Multiplicity Constant (J) Integration
Assignment () [ppm]
[Hz]

H-1 (CH3-C=0) 2.23 s - 3H

H-3 (=CH-C=0)  6.08 dt 15.8, 1.4 1H

H-4 (=CH-CHz2) 6.82 dt 15.8, 6.9 1H

H-5 (-CH2-CHz2) 2.25 qd 7.4,6.9 2H

H-6 (-CH2-CHs3) 1.51 sextet 7.5 2H

H-7 (-CH2-CHs) 0.95 t 7.5 3H

s = singlet, t = triplet, g = quartet, dt = doublet of triplets, gd = quartet of doublets, sextet =
sextet

The 13C NMR spectrum reveals the number of chemically distinct carbon environments. The
expected chemical shifts are based on typical values for a,3-unsaturated ketones.[4][5][6][7][8]
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Carbon Assignment Predicted Chemical Shift (&) [ppm]
C-1 (CHs-C=0) ~27

C-2 (C=0) ~198

C-3 (=CH-C=0) ~132

C-4 (=CH-CHz) ~148

C-5 (-CH2-CH2) ~35

C-6 (-CH2-CHs) ~22

C-7 (-CH2-CHs) ~14

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. The data below
corresponds to a liquid film sample.[9]

Wavenumber (cm—1) Vibration Type Functional Group
~2965 C-H stretch Alkane (CHs, CH2)
~1674 C=0 stretch a,B-unsaturated Ketone
~1632 C=C stretch Alkene

~970 C-H bend (out-of-plane) trans-Alkene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The data presented is from electron ionization (El) at 75 eV.[3]
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m/z Relative Intensity (%) Possible Fragment
112 33.1 [M]* (Molecular lon)
97 85.2 [M - CHs]*

69 13.9 [M - CHsCOJ*

55 100.0 [CaH7]*

43 69.8 [CHsCOJ*

41 34.8 [C3Hs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

NMR Spectroscopy

Sample Preparation: A solution of (E)-3-Hepten-2-one (approximately 10-20 mg for *H, 50-100

mg for 13C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)

containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred

to a5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.
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13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on concentration.

FT-IR Spectroscopy

Sample Preparation: A single drop of neat (E)-3-Hepten-2-one is placed between two polished
sodium chloride (NacCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded prior to the sample
scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of (E)-3-Hepten-2-one is prepared in a volatile solvent
such as dichloromethane or hexane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source.

GC Conditions:
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e Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

e Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

e Injector Temperature: 250 °C.

e Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to
250 °C and held for 5 minutes.

MS Conditions:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-300.

Scan Speed: ~2 scans/second.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound, using 3-Hepten-2-one as an example.
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Spectroscopic Techniques

Mass Spectrometry (MS) Infrared (IR) Spectroscopy ('1\:_':/' I;‘; g p(e;((:)trsoicgt%y)
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Y Y Y
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Final Structure Elucidation

Proposed Structure:

(E)-3-Hepten-2-one

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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